(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
Description
The compound (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a structurally complex enamide derivative characterized by a cyano group at the α-position of the enamide backbone, a pyridinyl-substituted thiazole ring at the β-position, and a 4-(difluoromethylsulfanyl)phenyl group as the amide substituent. Its design integrates heterocyclic moieties (thiazole and pyridine) and fluorine-containing groups, which are often leveraged in medicinal chemistry to enhance binding affinity, metabolic stability, and bioavailability . The (E)-configuration of the α,β-unsaturated enamide system is critical for maintaining planar geometry, facilitating intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4OS2/c20-19(21)28-15-6-4-13(5-7-15)24-17(26)12(10-22)9-14-11-27-18(25-14)16-3-1-2-8-23-16/h1-9,11,19H,(H,24,26)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFIMHCYTZGVHA-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a synthetic compound with potential biological applications. Its unique structure, featuring a cyano group and thiazole moiety, suggests a range of biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name and molecular formula are as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H14F2N4OS |
| Molecular Weight | 348.34 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. The presence of the cyano and thiazole groups enhances its potential to interact with biological macromolecules.
Biological Activity Overview
Recent research has focused on the compound's activity against a variety of biological targets:
- Antimicrobial Activity :
- Anticancer Properties :
-
Enzyme Inhibition :
- It has been observed to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. For instance, compounds with similar structures have been reported to inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies .
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of related thiazole derivatives found that modifications at the phenyl ring significantly enhanced activity against Gram-positive bacteria. The structure of this compound suggests a similar enhancement in antimicrobial activity due to its unique substituents .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that compounds with thiazole rings exhibited significant cytotoxicity. The mechanism was linked to the activation of caspases and subsequent apoptosis induction, suggesting that this compound could function similarly .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide exhibit significant antimicrobial properties. The presence of the thiazole ring is believed to enhance the compound's efficacy against various Gram-positive bacteria.
Case Study: Antimicrobial Efficacy
A study evaluating related thiazole derivatives found that modifications at the phenyl ring significantly increased antimicrobial activity. The unique substituents in this compound suggest a similar enhancement in effectiveness against bacterial strains.
Anticancer Properties
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The mechanism of action appears to involve the activation of caspases, leading to apoptosis in cancer cells.
Case Study: Anticancer Activity
Research has demonstrated that thiazole-containing compounds exhibit cytotoxic effects on cancer cell lines. These findings suggest that this compound could similarly induce cell death through apoptotic pathways.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which may have therapeutic implications for treating metabolic disorders.
Enzyme Targeting
Preliminary studies indicate that compounds with structural similarities inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis and a target for immunosuppressive therapies.
Comparison with Similar Compounds
Structural Insights :
Comparative Reactivity :
- The target compound’s difluoromethylsulfanyl group may reduce susceptibility to oxidative metabolism compared to methylsulfanyl analogs .
- Thiazole-pyridine systems require stringent reaction conditions (e.g., DMF/LiH) for cyclization, whereas furan-thiazole hybrids (as in ) are synthesized via milder protocols (e.g., aqueous Na₂CO₃) .
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) in tetrahydrofuran (THF) with stoichiometric control. Post-synthesis purification involves chromatography (e.g., petroleum ether/ethyl acetate) and Supercritical Fluid Chromatography (SFC) to isolate enantiomers. Yield optimization requires precise temperature control and reagent ratios, as demonstrated in a 39% yield protocol .
Q. How is the compound’s structure validated post-synthesis?
Structural validation employs X-ray crystallography (using SHELXL for refinement), NMR (¹H/¹³C), and mass spectrometry. For crystallographic analysis, SHELX programs resolve molecular geometry and confirm stereochemistry, particularly for the (E)-configuration and thiazole-pyridine interactions .
Q. What analytical techniques are used to assess purity?
High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) and tandem mass spectrometry (LC-MS/MS) are standard. Residual solvents are quantified via Gas Chromatography (GC), while elemental analysis verifies stoichiometric integrity .
Advanced Research Questions
Q. How can synthetic yield be improved, and what are common byproducts?
Yield optimization involves adjusting reaction kinetics (e.g., slow reagent addition) and solvent polarity. Common byproducts include diastereomers from incomplete stereocontrol and unreacted intermediates. Advanced purification techniques like preparative SFC or chiral stationary-phase HPLC mitigate these issues .
Q. What strategies address low solubility in biological assays?
Solubility challenges arise from the compound’s high molecular weight (591.68 g/mol) and lipophilic moieties. Strategies include:
- Formulation with cyclodextrins or lipid-based nanoparticles.
- Prodrug derivatization (e.g., esterification of cyano groups).
- Co-solvent systems (DMSO/PEG-400) for in vitro studies .
Q. How do researchers resolve discrepancies in crystallographic data?
Discrepancies in electron density maps (e.g., ambiguous bond angles) are addressed by cross-validating with spectroscopic data (NMR NOE effects) and alternative refinement software (e.g., PHENIX). SHELX’s limitations in handling twinned crystals necessitate complementary tools like OLEX2 .
Q. What structure-activity relationship (SAR) insights exist for analogs?
Key substituents like the difluoromethylsulfanyl group enhance metabolic stability by resisting oxidative cleavage. The pyridinyl-thiazole core is critical for target binding, as shown in analogs with trifluoromethyl groups (increased lipophilicity and potency) .
Q. How is thermal stability characterized for storage optimization?
Thermogravimetric Analysis (TGA) identifies decomposition thresholds (>200°C), while Differential Scanning Calorimetry (DSC) measures phase transitions. Kinetic stability studies (Arrhenius plots) guide storage conditions (e.g., desiccated, -20°C) .
Q. What methods validate target engagement in cellular models?
Cellular target engagement is confirmed via:
- Surface Plasmon Resonance (SPR) for binding affinity (KD).
- Cellular Thermal Shift Assay (CETSA) to monitor protein-ligand complex stability.
- Pull-down assays with biotinylated analogs and streptavidin affinity columns .
Methodological Notes
- Synthesis References : Critical coupling steps and purification protocols from Eli Lilly’s workflows .
- Crystallography Tools : SHELX limitations in handling high mosaicity crystals require complementary validation .
- Biological Assays : Solubility challenges necessitate formulation adaptations beyond standard DMSO stocks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
